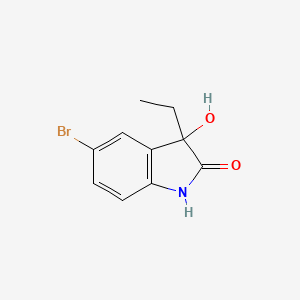

5-bromo-3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as 5-BEH-1,3-DHI, is a heterocyclic compound with a wide range of applications in the fields of medicinal chemistry and biochemistry. It is a highly reactive compound, which is used as a building block for the synthesis of other compounds. It has been used in a variety of research applications, including the synthesis of drugs, the study of enzyme mechanisms, and as a tool for studying the structure and function of proteins.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

Indole derivatives, including the compound , have been explored for their antiviral properties. These compounds are synthesized and tested against various viral pathogens to determine their efficacy.

Methods of Application

The antiviral activity is typically assessed using in vitro assays. Compounds are synthesized and their inhibitory activity is measured against a panel of viruses. The selectivity index (SI) and the half-maximal inhibitory concentration (IC50) are key parameters in these studies.

Results Summary

Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL . The highest SI value reported was 17.1, indicating a favorable therapeutic potential.

Anti-inflammatory and Analgesic Effects

Scientific Field

Biochemistry and Molecular Biology

Application Summary

Certain indole derivatives exhibit significant anti-inflammatory and analgesic activities, which are crucial in the treatment of chronic pain and inflammatory diseases.

Methods of Application

The evaluation involves animal models where the compounds are administered and their effects on inflammatory markers and pain response are measured. The ulcerogenic index is compared with standard drugs like indomethacin and celecoxib.

Results Summary

Compounds have demonstrated activities comparable to standard drugs, with ulcerogenic indices of 0.82 and 0.89, suggesting a lower risk of gastrointestinal side effects .

Anticancer Properties

Scientific Field

Oncology and Chemotherapy

Application Summary

Indole derivatives are investigated for their potential to inhibit the growth of cancer cells. They are considered for use as chemotherapeutic agents due to their ability to interfere with cell proliferation.

Methods of Application

Cancer cell lines are treated with indole derivatives, and their effect on cell viability is assessed using assays like MTT or cell cycle analysis. Apoptosis induction is also a key focus.

Results Summary

Some indole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, indicating potential applications in cancer therapy .

Antioxidant Activity

Scientific Field

Nutritional Science and Food Chemistry

Application Summary

The antioxidant properties of indole derivatives are of interest due to their potential to protect against oxidative stress-related damage in biological systems.

Methods of Application

The antioxidant capacity is measured using assays like DPPH radical scavenging activity or ORAC (oxygen radical absorbance capacity) assays.

Results Summary

Indole derivatives have demonstrated significant antioxidant activity, which could be beneficial in preventing or treating diseases caused by oxidative stress .

Antimicrobial Effects

Scientific Field

Microbiology and Infectious Diseases

Application Summary

The antimicrobial activity of indole derivatives against a range of bacterial and fungal pathogens is another area of interest, particularly with the rise of antibiotic resistance.

Methods of Application

The antimicrobial efficacy is determined using disk diffusion assays or minimum inhibitory concentration (MIC) tests against various pathogens.

Results Summary

Indole derivatives have shown activity against multiple strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

Scientific Field

Neuroscience and Pharmacology

Application Summary

Indole derivatives are studied for their neuroprotective effects, which could be crucial in the treatment of neurodegenerative diseases.

Methods of Application

In vitro and in vivo models of neurodegeneration are used to assess the protective effects of these compounds on neuronal cells.

Results Summary

Certain indole derivatives have shown to exert protective effects on neuronal cells, indicating their potential use in neuroprotective therapies .

This analysis provides a detailed overview of the diverse applications of “5-bromo-3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one” across various scientific fields, highlighting its potential as a versatile compound in scientific research. Each application is backed by experimental evidence and points towards promising outcomes in the respective fields.

Anti-HIV Activity

Scientific Field

Virology and Immunology

Application Summary

Indole derivatives have been studied for their potential to inhibit the Human Immunodeficiency Virus (HIV), offering a new avenue for anti-HIV drug development.

Methods of Application

The compounds are tested for their ability to inhibit HIV replication in vitro using infected cell lines. The efficacy is measured by the reduction in viral load and the inhibition of reverse transcriptase activity.

Results Summary

Some indole derivatives have shown inhibitory effects on HIV replication, with potential as lead compounds for further anti-HIV drug development .

Antidiabetic Effects

Scientific Field

Endocrinology and Metabolic Diseases

Application Summary

The compound’s role in modulating blood glucose levels and its potential use in treating diabetes mellitus is an area of active research.

Methods of Application

Animal models of diabetes are used to assess the hypoglycemic effects of indole derivatives. Blood glucose levels are monitored following administration to evaluate efficacy.

Results Summary

Indole derivatives have demonstrated the ability to lower blood glucose levels in diabetic models, indicating their potential as antidiabetic agents .

Antimalarial Activity

Scientific Field

Parasitology and Tropical Medicine

Application Summary

Indole derivatives are explored for their antimalarial properties, which is critical given the resistance developed against current antimalarial drugs.

Methods of Application

The compounds are tested against Plasmodium falciparum cultures, and their ability to inhibit parasite growth is assessed.

Results Summary

Certain derivatives have exhibited potent antimalarial activity, suggesting their use as a basis for developing new antimalarial drugs .

Anticholinesterase Activity

Scientific Field

Neuropharmacology

Application Summary

Indole derivatives are investigated for their anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s.

Methods of Application

In vitro assays are conducted to measure the inhibition of acetylcholinesterase by the indole derivatives.

Results Summary

Some derivatives have shown significant anticholinesterase activity, which could be beneficial in managing Alzheimer’s disease symptoms .

Kinase Inhibitory Activity

Scientific Field

Molecular Pharmacology

Application Summary

The inhibition of kinases by indole derivatives is studied for its potential therapeutic applications in various diseases, including cancer.

Methods of Application

Kinase assays are performed to evaluate the inhibitory effect of the compounds on specific kinase enzymes.

Results Summary

Indole derivatives have been found to inhibit certain kinases, which may lead to the development of new treatments for diseases driven by kinase dysregulation .

Neuroprotection

Scientific Field

Neuroscience

Application Summary

The neuroprotective effects of indole derivatives are of interest for their potential to protect against neuronal damage and degeneration.

Methods of Application

Neuroprotective effects are evaluated using cell-based assays and animal models of neurodegenerative diseases.

Results Summary

Research has indicated that indole derivatives can provide neuroprotection, suggesting their potential application in neurodegenerative disease treatment strategies .

These additional applications further illustrate the versatility of “5-bromo-3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one” in scientific research, with potential impacts across a range of therapeutic areas.

Antitubercular Activity

Scientific Field

Infectious Diseases and Pharmacology

Application Summary

Indole derivatives are being studied for their potential to treat tuberculosis due to their ability to inhibit the growth of Mycobacterium tuberculosis.

Methods of Application

The efficacy of indole derivatives is tested in vitro against various strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a critical parameter in these studies.

Results Summary

Some indole derivatives have shown promising results in inhibiting the growth of M. tuberculosis, which could lead to new treatments for tuberculosis .

Antifungal Properties

Scientific Field

Mycology and Antimicrobial Research

Application Summary

The compound’s potential as an antifungal agent is explored, particularly against drug-resistant fungal strains.

Methods of Application

Indole derivatives are tested against a variety of fungal pathogens using standard antifungal susceptibility tests like broth microdilution or disk diffusion methods.

Results Summary

Certain derivatives have demonstrated antifungal activity, suggesting their potential as antifungal agents .

Anti-Leishmanial Effects

Scientific Field

Parasitology

Application Summary

Research into the anti-leishmanial activity of indole derivatives is driven by the need for more effective treatments for leishmaniasis.

Methods of Application

The compounds are tested against Leishmania parasites in vitro, and their ability to reduce parasite viability is assessed.

Results Summary

Indole derivatives have shown inhibitory effects on Leishmania species, indicating their potential as anti-leishmanial agents .

Kinase Inhibition for Neurological Disorders

Scientific Field

Neurology and Molecular Pharmacology

Application Summary

Indole derivatives are investigated for their kinase inhibitory activity, which is relevant in the context of neurological disorders.

Methods of Application

The compounds are tested for their ability to inhibit specific kinases implicated in neurological diseases using in vitro assays.

Results Summary

Some derivatives have been found to inhibit kinases involved in neurological disorders, offering potential therapeutic applications .

Vasopressin Antagonistic Activity

Scientific Field

Endocrinology

Application Summary

The vasopressin antagonistic activity of indole derivatives is of interest for disorders related to water retention and hyponatremia.

Methods of Application

The activity is assessed using receptor binding assays and in vivo models to evaluate the diuretic effect of the compounds.

Results Summary

Indole derivatives have shown potential as vasopressin antagonists, which could be useful in treating conditions like syndrome of inappropriate antidiuretic hormone secretion (SIADH) .

Spermicidal and Contraceptive Applications

Scientific Field

Reproductive Biology and Contraceptive Research

Application Summary

Indole derivatives are explored for their spermicidal activity, offering a potential non-hormonal contraceptive method.

Methods of Application

The spermicidal activity is evaluated in vitro by assessing the motility and viability of sperm in the presence of indole derivatives.

Results Summary

Some derivatives have demonstrated spermicidal activity, indicating their potential use as a contraceptive .

Eigenschaften

IUPAC Name |

5-bromo-3-ethyl-3-hydroxy-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h3-5,14H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUPISBKAYEIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2595473.png)

![2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595477.png)

![(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2595479.png)

![Ethyl 5-(2-(4-chlorophenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2595480.png)

![2,4-dimethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595487.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2595488.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2595493.png)